molecular formula C12H15N5OS B5597232 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5597232
M. Wt: 277.35 g/mol
InChI Key: RGBIBBJFAXMRDC-UHFFFAOYSA-N
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Description

2-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4 and a sulfanyl-linked acetamide moiety. The compound’s synthesis typically involves nucleophilic substitution between a triazole-thiol intermediate and a bromoacetamide derivative under basic conditions, a method consistent with related compounds .

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-3-4-10(9(2)5-8)15-11(18)6-19-12-16-14-7-17(12)13/h3-5,7H,6,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBIBBJFAXMRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CN2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Candida albicans3.125 μg/mL

The mechanism of action involves the inhibition of key microbial enzymes and receptors, disrupting their growth and proliferation pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies that demonstrate its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Enzyme Inhibition

The triazole ring structure is known for its ability to inhibit various enzymes involved in drug metabolism and cellular signaling.

Key Enzymes Targeted

  • Cytochrome P450 Enzymes : These enzymes play a critical role in the metabolism of drugs and synthesis of steroid hormones.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeReference
CYP450 3A4Inhibitor
CYP450 2D6Non-inhibitor
CYP450 2C19Non-inhibitor

Case Studies and Research Findings

Several studies have highlighted the applications of triazole derivatives similar to this compound:

  • A comparative study showcased the higher antifungal activity of triazole derivatives compared to traditional agents like ketoconazole.
  • Research demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains.
  • A notable study emphasized its effectiveness against complex tumor models, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound may inhibit enzymes or interfere with cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Structural Features:

  • Triazole Core : The 1,2,4-triazole ring is a common pharmacophore in all analogs. Substitutions at positions 3 (sulfanyl group) and 5 (variable groups) influence bioactivity.
  • Acetamide Linkage : The sulfanyl-acetamide bridge connects the triazole to aromatic rings, with substituents on the phenyl group modulating steric and electronic properties.

Notable Analogs and Modifications:

Compound Name Substituents (Triazole Position 5) Phenyl Group Modifications Molecular Weight Key Structural Differences vs. Target Compound
2-{[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Trifluoromethyl 2,4-Dimethylphenyl 345.34 CF₃ group enhances electronegativity and metabolic stability.
2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Methylphenyl 2,5-Dimethylphenyl 367.44 Methylphenyl at position 5 increases aromatic bulk.
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Cyclohexylmethyl 4-Bromophenyl 410.34 Alkyl substitution on triazole and bromophenyl enhance hydrophobicity.
2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide 2-Chlorophenyl 4-Butylphenyl 413.91 Chlorine and butyl groups alter steric and electronic profiles.

Antiviral Activity:

Anti-inflammatory/Anti-exudative Effects:

  • Analogs with furan-2-yl () and 4-methylphenyl () substituents demonstrated anti-exudative activity in murine models at 10 mg/kg, comparable to diclofenac sodium. The target compound’s 2,4-dimethylphenyl group may enhance membrane permeability, improving efficacy .

Plant Growth Regulation:

  • WH7 (), a 4-chloro-2-methylphenoxy analog, acts as an auxin mimic in Arabidopsis. The target compound’s dimethylphenyl group lacks the electron-withdrawing chlorine, likely reducing auxin-like activity .

Structure-Activity Relationships (SAR):

  • Electron-Withdrawing Groups : Trifluoromethyl () and chlorine () substituents enhance metabolic stability and target binding via electronegativity.
  • Bulkier Substituents : Cyclohexylmethyl () and butylphenyl () groups improve lipophilicity but may reduce solubility.

Biological Activity

The compound 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their potential as antifungal, antibacterial, and anticancer agents due to their ability to interact with various biological targets. This article aims to elucidate the biological activity of this specific compound through a review of recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H18N4S2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{S}_{2}

It features a triazole ring linked to a sulfanyl group and a dimethylphenyl acetamide moiety. This unique structure is hypothesized to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity :
    • Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • For instance, triazole derivatives have been reported to show potent activity against Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential :
    • Research indicates that triazole compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
    • A study highlighted that certain triazole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .
  • Antioxidant Properties :
    • Compounds in this class have shown promising antioxidant activity through assays such as DPPH and ABTS, indicating their potential in mitigating oxidative stress-related diseases .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results indicated a strong inhibitory effect on bacterial growth with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Triazole A8E. coli
Triazole B16S. aureus
Test Compound 12 Candida albicans

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A549 (Lung)5.010
MCF7 (Breast)7.515
HeLa (Cervical)6.012

These results suggest that the compound exhibits significant anticancer activity with lower IC50 values than some conventional treatments .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to target proteins associated with cancer progression and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves:

  • Cyclization of thiosemicarbazide derivatives to form the 1,2,4-triazole core (e.g., using H2O2 or m-CPBA as oxidizing agents).
  • Substitution reactions to attach the sulfanylacetamide moiety (e.g., coupling with 2,4-dimethylphenyl acetamide in ethanol/DMF with triethylamine as a base) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of triazole intermediate to acetamide derivative) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the dimethylphenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 372.5 for C18H20N4OS2) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯S interactions stabilizing the triazole-acetamide linkage) .

Q. What preliminary biological activities have been observed for this compound?

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfanyl group-mediated enzyme inhibition .
  • Enzyme Inhibition : IC50 of 12 µM against HIV-1 reverse transcriptase, attributed to triazole coordination with Mg<sup>2+</sup> in the active site .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in this chemical class?

  • Key Findings :

Substituent PositionBioactivity TrendExample
Triazole C5 Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency2-chlorophenyl derivative: MIC = 8 µg/mL
Acetamide N-Aryl Bulky groups (e.g., 2,4-dimethylphenyl) improve metabolic stability2,6-dimethylphenyl analog: t1/2 = 4.2 h (vs. 1.8 h for unsubstituted)
  • Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., broth microdilution for MIC, fluorescence-based enzyme inhibition) .

Q. What mechanistic insights explain its interaction with biological targets?

  • HIV-1 Reverse Transcriptase Inhibition : Molecular docking reveals hydrogen bonding between the triazole’s amino group and Lys101/Lys103 residues, while the sulfanyl group chelates Mg<sup>2+</sup> cofactors .
  • Auxin-Like Activity : Structural similarity to 2,4-D () suggests binding to auxin receptors (TIR1/AFB), validated via gene expression assays (e.g., DR5::GUS induction in Arabidopsis) .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Density Functional Theory (DFT) : Predicts electron distribution (e.g., Fukui indices identify nucleophilic sites for derivatization) .
  • Molecular Dynamics (MD) Simulations : Evaluates target binding stability (e.g., RMSD < 2.0 Å over 100 ns for triazole-HIV RT complexes) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Case Study : Discrepant antifungal activity (e.g., 4-methoxyphenyl analog active vs. 4-chlorophenyl inactive) may arise from differential membrane permeability (logP 2.8 vs. 3.5) .
  • Resolution : Use logP/PSA calculations and in vitro permeability assays (e.g., Caco-2 monolayers) to decouple intrinsic activity from pharmacokinetic factors .

Q. What methodologies assess pharmacokinetics and toxicity in preclinical models?

  • ADME Profiling :

  • Microsomal Stability : 65% remaining after 30 min (human liver microsomes) .
  • CYP Inhibition : IC50 > 50 µM for CYP3A4, suggesting low drug-drug interaction risk .
    • In Vivo Toxicity : LD50 > 500 mg/kg in rodents (OECD 423 guidelines) .

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